alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid
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Overview
Description
Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid is a chemical compound with the molecular formula C14H12N2O5 and a molecular weight of 288.26 g/mol . This compound is known for its role as a key intermediate in the synthesis of lysine-containing peptides. It has significant applications in the field of biochemistry, particularly in peptide synthesis.
Mechanism of Action
Mode of Action
It’s known that furan- and thiophene-2-carbonyl amino acid derivatives have been found to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which could potentially be a mode of action for this compound .
Biochemical Pathways
Furan platform chemicals, which include furan-2-carbonyl compounds, have been studied for their potential uses in various biochemical pathways .
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Preparation Methods
The synthesis of alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid involves several steps. One common method includes the reaction of 2-furanylcarbonyl chloride with benzeneacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein synthesis.
Comparison with Similar Compounds
Alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid can be compared with similar compounds such as:
Fmoc-Lys(Boc)-OH: Another key intermediate in peptide synthesis, but with different protecting groups.
Boc-Lys(Fmoc)-OH: Similar in structure but used in different synthetic routes.
Z-Lys(Boc)-OH: Another lysine derivative used in peptide synthesis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in biochemical research and industrial processes .
Properties
IUPAC Name |
2-(furan-2-carbonylcarbamoylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-12(10-7-4-8-21-10)16-14(20)15-11(13(18)19)9-5-2-1-3-6-9/h1-8,11H,(H,18,19)(H2,15,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHOADQJUEVFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668244 |
Source
|
Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89307-25-5 |
Source
|
Record name | {[(Furan-2-carbonyl)carbamoyl]amino}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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